molecular formula C8H3Cl2N3O2 B1315312 2,4-Dichloro-6-Nitroquinazoline CAS No. 74173-77-6

2,4-Dichloro-6-Nitroquinazoline

Cat. No.: B1315312
CAS No.: 74173-77-6
M. Wt: 244.03 g/mol
InChI Key: HGHPXBLOAQXDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-Nitroquinazoline is a quinazoline derivative known for its significant biological and chemical properties. . This compound, with its unique structural features, has garnered attention in various fields of scientific research.

Mechanism of Action

Remember to always handle chemical substances like 2,4-Dichloro-6-Nitroquinazoline with care, following all relevant safety procedures. The compound has been associated with certain hazard statements such as H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-Nitroquinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with shikimate dehydrogenase, an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants . The compound acts as a non-competitive inhibitor, reducing the enzyme’s activity by decreasing the maximum reaction rate (Vmax) without affecting the substrate affinity (KM). This interaction highlights the potential of this compound as a tool for studying enzyme inhibition and metabolic regulation.

Cellular Effects

This compound has been observed to influence various cellular processes. It inhibits tumor necrosis factor-alpha (TNF-α) production and T cell proliferation, which are critical components of the immune response . By modulating these processes, the compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TNF-α production can lead to reduced inflammation, while the suppression of T cell proliferation can impact immune system function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of shikimate dehydrogenase, inhibiting its activity and disrupting the shikimate pathway . Additionally, it interacts with other enzymes and proteins involved in cellular signaling and metabolic pathways, leading to changes in gene expression and enzyme activity. These interactions highlight the compound’s potential as a research tool for studying molecular mechanisms and enzyme regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its degradation over time can lead to reduced efficacy and altered biochemical properties. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings underscore the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with shikimate dehydrogenase . By inhibiting this enzyme, the compound disrupts the shikimate pathway, leading to changes in metabolic flux and metabolite levels. This disruption can affect the biosynthesis of aromatic amino acids and other downstream metabolic processes. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Specific transporters and binding proteins may facilitate its uptake and localization within cells. The compound’s distribution can also affect its accumulation and efficacy, with higher concentrations in specific tissues or cellular compartments leading to more pronounced biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, the compound’s presence in the cytoplasm or nucleus can affect gene expression and enzyme activity, while its localization in organelles such as mitochondria can impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-Nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The key steps include condensation, nitration, and chlorination . The process can be summarized as follows:

    Condensation: 2-amino-4-chlorobenzoic acid is reacted with formamide under reflux conditions to form the quinazoline ring.

    Nitration: The resulting compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Chlorination: Finally, the compound undergoes chlorination using thionyl chloride to introduce chlorine atoms at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of advanced catalysts are explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-Nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPXBLOAQXDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507426
Record name 2,4-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74173-77-6
Record name 2,4-Dichloro-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74173-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-nitroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-Nitroquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-Nitroquinazoline
Reactant of Route 3
2,4-Dichloro-6-Nitroquinazoline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-Nitroquinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-Nitroquinazoline
Reactant of Route 6
2,4-Dichloro-6-Nitroquinazoline
Customer
Q & A

Q1: What is the significance of the one-pot synthesis method for 2,4-Dichloro-6-Nitroquinazoline as described in the research?

A1: The research by [] highlights a one-pot synthesis method for this compound (2b) using 2-amino-5-nitrobenzoic acid (1b) and urea in the presence of phosphorus pentachloride. This method is considered advantageous due to its simplified procedure, reduced reaction time, and potential for higher yields compared to multi-step synthetic routes. This efficiency is particularly important in research and industrial settings where time and resource optimization are crucial.

Q2: How is this compound utilized in the development of potential antimalarial agents?

A2: The research article [] describes this compound as a key starting material in the synthesis of a series of 2,4-dipiperidino- or 2,4-dipyrrolidino-6-(substituted) aminoquinazolines being investigated for antimalarial activity. The chlorine atoms in the 2 and 4 positions of the quinazoline ring provide sites for substitution with piperidine or pyrrolidine, while the nitro group at position 6 allows for further modification through reduction and subsequent reactions. This versatility makes this compound a valuable building block for exploring structure-activity relationships in the development of new antimalarial compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.